6-[(Methylamino)methyl]piperidin-2-one is a chemical compound with the molecular formula . This compound is classified as a piperidine derivative, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids. The compound exhibits potential applications in medicinal chemistry, particularly in drug development and synthesis.
The synthesis of 6-[(Methylamino)methyl]piperidin-2-one typically involves several steps, including the functionalization of unsaturated intermediates. A common synthetic route is the hydrogenation of piperidine derivatives, which can be achieved through various reactions such as cyclization, cycloaddition, annulation, and amination reactions.
The molecular structure of 6-[(Methylamino)methyl]piperidin-2-one consists of a piperidinone core with a methylamino side chain. The following data summarizes its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 6-(methylaminomethyl)piperidin-2-one |
| InChI | InChI=1S/C7H14N2O/c1-8-5-6-3-2-4-7(10)9-6/h6,8H,2-5H2,1H3,(H,9,10) |
| InChI Key | OHDCTEAKIJLGOJ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CCCC(=O)N1 |
The structure features a carbonyl group (ketone) at position 2 of the piperidine ring, contributing to its reactivity and biological properties.
6-[(Methylamino)methyl]piperidin-2-one undergoes various chemical reactions including:
Common reagents used in these reactions include hydrogen gas for hydrogenation and various catalysts to facilitate substitution reactions.
The mechanism of action for 6-[(Methylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The presence of the methylamino group allows for potential interactions with neurotransmitter receptors or enzymes, influencing physiological responses. The exact pathways are still under investigation but may include modulation of neurotransmitter levels or receptor activity related to central nervous system functions.
The physical properties of 6-[(Methylamino)methyl]piperidin-2-one include:
Chemical properties include:
6-[(Methylamino)methyl]piperidin-2-one has numerous scientific research applications:
This compound exemplifies the versatility and importance of piperidine derivatives in both academic research and industrial applications.
Catalytic hydrogenation is pivotal for synthesizing saturated piperidin-2-one scaffolds. For 6-substituted derivatives like 6-[(methylamino)methyl]piperidin-2-one, heterogeneous catalysts enable selective reduction of precursor imines or enamines. Key systems include:
Table 1: Hydrogenation Catalysts for Piperidin-2-one Precursors
| Catalyst | Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Raney Ni | H₂ (50 psi), RT, 45 h | 70–80 | Extensive pre-washing needed |
| Pd/C (10%) | H₂ (1 atm), EtOAc, RT | 85–90 | Costly ligands for selectivity |
| Rh(II) Acetate | Toluene, 80°C | 60–75 | Sensitive to diazo stability |
Introducing the methylamino moiety (–CH₂NHCH₃) at the C6 position relies on nucleophilic amination or reductive alkylation:
Piperidin-2-one ring construction often precedes side-chain functionalization. Key cyclization methods include:
Sustainable methodologies prioritize atom economy and reduced toxicity:
Table 2: Comparison of Green Synthesis Methods
| Method | Catalyst/Reagent | Advantages | Yield (%) |
|---|---|---|---|
| Solvent-free MW cyclization | None | No solvent waste, rapid | 90–94 |
| FeCl₃ reduction | Hydrazine hydrate | Replaces Sn/Pd, low cost | 80 |
| Enzymatic resolution | Lipase B | High enantioselectivity, mild | 70–85 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2